5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxy-3-methoxyphenyl group, a 4-ethylpiperazine moiety, and a methyl group. The 4-ethoxy-3-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the 4-ethylpiperazine substituent could modulate solubility and receptor interactions .
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-5-24-9-11-25(12-10-24)18(15-7-8-16(29-6-2)17(13-15)28-4)19-20(27)26-21(30-19)22-14(3)23-26/h7-8,13,18,27H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHPYAOBUOQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C=C2)OCC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-triazole core with substituted phenyl and piperazine groups. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 350.41 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. A study highlighted that triazole derivatives can disrupt cell wall synthesis in bacteria, leading to cell lysis and death. The specific mechanism involves interference with the biosynthesis of essential cell wall components like peptidoglycan .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole-based compounds have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, one study reported that a related triazole compound inhibited the activity of certain kinases implicated in tumor growth . The proposed mechanism includes the inhibition of angiogenesis and induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound is believed to interact with various enzymes through competitive inhibition. Specifically, it may target enzymes involved in metabolic pathways essential for cell survival and proliferation. This interaction could lead to reduced enzymatic activity and subsequent cellular effects, such as decreased metabolism or increased apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating potent activity against both strains .
- Anticancer Mechanism Exploration : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells when treated with concentrations above 25 µM .
Research Findings
Recent studies have employed structure-based drug design to optimize the biological activity of similar compounds. These studies focus on enhancing selectivity towards specific biological targets while minimizing off-target effects. Notably, molecular docking studies have suggested favorable binding interactions between the compound and target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
- Compound 1: 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Key Difference: Replacement of the 4-ethylpiperazine with a 4-(3-chlorophenyl)piperazine. However, this substitution may reduce solubility compared to the ethyl group in the parent compound .
Analogues with Pyrazole-Thiazolo[3,2-b]triazole Hybrids
- Compound 2 : (5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()
- Key Difference : Incorporation of a pyrazole ring linked via a methylene group to the thiazolo-triazole core.
- Implications : The extended conjugation system may improve UV absorption properties, relevant for photodynamic therapies. However, the phenylpyrazole substituent could increase steric hindrance, reducing bioavailability compared to the parent compound .
Analogues with Ester-Functionalized Aromatic Groups
- Compound 3 : 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate ()
- Key Difference : Substitution with an isopropoxy group and an acetoxy-methylphenyl moiety.
- Implications : The ester groups (acetate, isopropoxy) may enhance metabolic stability but could limit blood-brain barrier penetration due to increased polarity. This contrasts with the ethoxy-methoxy substitution in the parent compound, which balances lipophilicity and solubility .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues vs. Parent Compound
| Property | Parent Compound | Compound 1 (Chlorophenyl) | Compound 2 (Pyrazole Hybrid) | Compound 3 (Ester-Functionalized) |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.9 (lower lipophilicity) | ~2.5 (polar due to esters) |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.08 (DMSO) | 0.22 (DMSO) | 0.05 (DMSO) |
| Target Affinity | Serotonin 5-HT2A (hypothesized) | Enhanced 5-HT2A binding | Photodynamic activity | Enzymatic hydrolysis targets |
| Synthetic Complexity | High | High | Moderate | Moderate |
Antifungal Activity Insights
- The parent compound’s thiazolo-triazole core is structurally related to triazole antifungals (e.g., fluconazole), which inhibit lanosterol 14α-demethylase (). However, its bulky 4-ethylpiperazine group may hinder binding to the enzyme’s active site compared to simpler triazole derivatives .
Q & A
Q. What comparative studies can differentiate this compound from structural analogs with modified substituents?
- Methodological Answer :
- SAR (Structure-Activity Relationship) : Synthesize analogs with varied substituents (e.g., -F, -OCH₃) and compare bioactivity .
- Free Energy Perturbation (FEP) : Computationally predict binding affinity changes for analog substitutions .
- Thermodynamic Solubility : Compare solubility of analogs in biorelevant media (FaSSIF/FeSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
